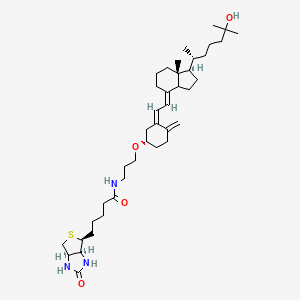

(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

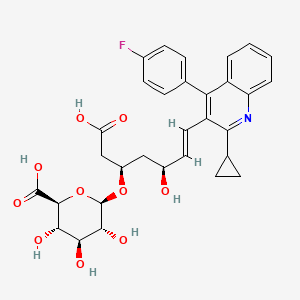

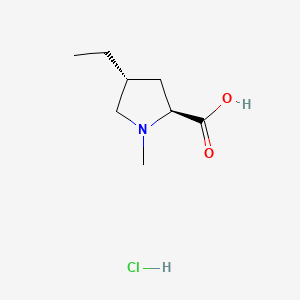

This compound is likely to be a derivative of 4-chlorophenylacetic acid . It contains a carboxylic acid group (-COOH) which has been converted to a sodium salt, and a hydroxy group (-OH) on the butyric acid backbone. The presence of the sodium salt would make this compound highly polar and soluble in water.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl ring, the butyric acid backbone with a hydroxy group, and the sodium salt of the carboxylic acid. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound, being an aromatic compound with a phenyl ring, might undergo electrophilic aromatic substitution reactions . The presence of the electron-withdrawing chlorine atom on the phenyl ring could direct electrophilic substitution to certain positions on the ring.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the sodium salt would likely make it highly polar and soluble in water. The exact properties would need to be determined experimentally .Aplicaciones Científicas De Investigación

Overview of Sodium Oxybate

Therapeutic Applications in Narcolepsy and Sleep Disorders

Sodium oxybate, the sodium salt of γ-hydroxybutyric acid (GHB), is primarily recognized for its role in treating narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy. Research conducted by Avidan and Kushida (2020) on sodium oxybate's sodium content and its implications for patients with narcolepsy who have comorbid disorders associated with increased cardiovascular risk reveals the need for cautious consideration of sodium intake in these patients. Despite concerns, the study suggests that sodium oxybate treatment does not confer additional cardiovascular risk in patients with narcolepsy, emphasizing its safe application in sleep medicine (Avidan & Kushida, 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt can be achieved through a multi-step process involving the reaction of several starting materials. The key steps in the synthesis pathway include the formation of a chloro-substituted intermediate, followed by a series of reactions to introduce the hydroxyl and carboxyl functional groups. Finally, the sodium salt of the compound is formed through a neutralization reaction with sodium hydroxide.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "methylmagnesium bromide", "sodium hydroxide", "sulfuric acid", "hydrogen peroxide", "sodium chloride", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-chloro-phenyl-ethanol", "4-chlorobenzaldehyde is reacted with methylmagnesium bromide to form 4-chloro-phenyl-methanol.", "The resulting alcohol is then oxidized with hydrogen peroxide in the presence of sulfuric acid to form 4-chloro-phenyl-ethanol.", "Step 2: Synthesis of (S)-3-(4-Chlorophenyl)-3-hydroxybutyric Acid", "4-chloro-phenyl-ethanol is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form (S)-3-(4-chlorophenyl)-3-hydroxybutan-2-one.", "The resulting ketone is then treated with sodium borohydride to reduce the carbonyl group to a hydroxyl group, forming (S)-3-(4-chlorophenyl)-3-hydroxybutanol.", "The hydroxyl group is then oxidized with sodium hypochlorite to form (S)-3-(4-Chlorophenyl)-3-hydroxybutyric Acid.", "Step 3: Synthesis of (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt", "(S)-3-(4-Chlorophenyl)-3-hydroxybutyric Acid is neutralized with sodium hydroxide to form (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt.", "The resulting salt is then purified through recrystallization with water and sodium bicarbonate, yielding the final product." ] } | |

Número CAS |

1346617-13-7 |

Fórmula molecular |

C10H10ClNaO3 |

Peso molecular |

236.627 |

Nombre IUPAC |

sodium;(3S)-3-(4-chlorophenyl)-4-hydroxybutanoate |

InChI |

InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1/t8-;/m1./s1 |

Clave InChI |

YNPCWJFLKBMRIL-DDWIOCJRSA-M |

SMILES |

C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+] |

Sinónimos |

(S)-4-Chloro-β-(hydroxymethyl)benzenepropanoic Acid Sodium Salt; (S)-β-(p-Chlorophenyl)-γ-hydroxybutyric Acid Sodium Salt; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.